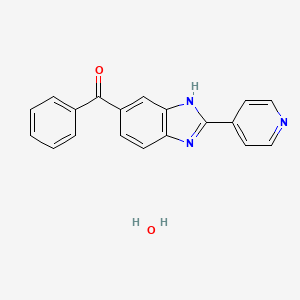
phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate
概要
説明
Phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method involves the use of N,N-dimethylformamide and sulfur as reagents to facilitate the formation of the benzimidazole ring . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.
科学的研究の応用
Phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . Additionally, it can interfere with cellular signaling pathways, resulting in antiproliferative effects on cancer cells .
類似化合物との比較
Phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and antiproliferative activities.
5,6-Dichlorobenzimidazole: Exhibits strong antifungal properties.
2-(4-Chlorophenyl)benzimidazole: Studied for its antiviral effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O.H2O/c23-18(13-4-2-1-3-5-13)15-6-7-16-17(12-15)22-19(21-16)14-8-10-20-11-9-14;/h1-12H,(H,21,22);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERFZOFKCUCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


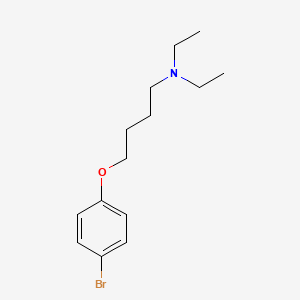
![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![1-[5-(3-Methoxyphenoxy)pentyl]imidazole](/img/structure/B3846805.png)

![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![3-[4-(2,3-Dimethylphenoxy)butyl]pentane-2,4-dione](/img/structure/B3846836.png)
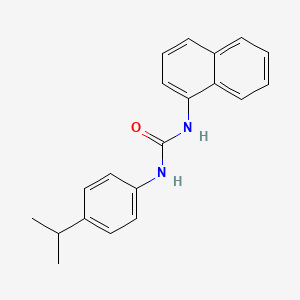
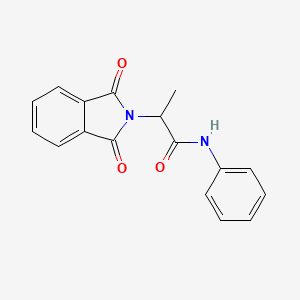
![4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
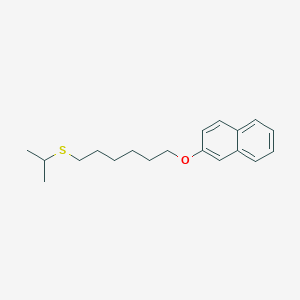
![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![1-[5-(4-Chlorophenoxy)pentyl]imidazole](/img/structure/B3846870.png)
![5-[(2-benzoylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846886.png)
![4,4,5,5,5-Pentafluoropentyl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate](/img/structure/B3846887.png)
